molecular formula C7H14BrO3P B1353553 DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE CAS No. 66498-59-7

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE

Cat. No.: B1353553
CAS No.: 66498-59-7
M. Wt: 257.06 g/mol
InChI Key: YTQMZWCJYREOLX-FNORWQNLSA-N
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Description

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is an organophosphorus compound characterized by the presence of a bromo group and a diethoxyphosphoryl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE typically involves the reaction of 3-bromo-1-propene with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or radicals.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve polar aprotic solvents and moderate temperatures.

    Addition Reactions: Reagents such as halogens, hydrogen halides, and peroxides are used. Conditions may vary depending on the specific addition reaction.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and alkoxy derivatives.

    Addition Reactions: Products include halogenated or hydrogenated derivatives.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE involves its interaction with specific molecular targets. The bromo group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The diethoxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-chloro-1-diethoxyphosphorylprop-1-ene: Similar structure but with a chloro group instead of a bromo group.

    (E)-3-iodo-1-diethoxyphosphorylprop-1-ene: Similar structure but with an iodo group instead of a bromo group.

    (E)-3-bromo-1-dimethoxyphosphorylprop-1-ene: Similar structure but with dimethoxyphosphoryl group instead of diethoxyphosphoryl group.

Uniqueness

DIETHYL(3-BROMOPROP-1-(E)-ENYL)PHOSPHONATE is unique due to the combination of its bromo and diethoxyphosphoryl groups, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

(E)-3-bromo-1-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQMZWCJYREOLX-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=CCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C=C/CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420646
Record name Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66498-59-7
Record name Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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